4-Chloro-2-fluoro-3-methoxybenzonitrile
Overview
Description
“4-Chloro-2-fluoro-3-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5ClFNO. It has a molecular weight of 185.58 . This compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-fluoro-3-methoxybenzonitrile” is 1S/C8H5ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-3-methoxybenzonitrile” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives
- The compound has been used in the synthesis of novel 4-aminoquinazoline derivatives, which showed promising anti-tumor activities against Bcap-37 cell proliferation. The chemical intermediates were characterized using various techniques, and the derivatives demonstrated significant inhibitory effects on cell proliferation, highlighting its potential in anti-cancer drug development (Li, 2015).
Crystal Structure Analysis
- The compound is involved in the synthesis of certain acrylonitriles, which are biologically active and capable of undergoing organic transformations. The crystal structure of a derivative synthesized using 4-Chloro-2-fluoro-3-methoxybenzonitrile was studied to confirm olefinic bond geometry and structural conformation details, providing insights into molecular geometry and chemical reactivity (Naveen et al., 2006).
Chemical Reactions and Interactions
- The compound has been involved in studies exploring the phenylation of fluorobenzonitriles. The radical anion reactivity of derivatives like 3-Methoxybenzonitrile was investigated, showing potential for developing new fluorinated cyanobisarenes, indicating its versatility in chemical synthesis and the potential for creating complex organic molecules (Peshkov et al., 2019).
Synthesis of Herbicide Intermediates
- The compound has been used in synthesizing intermediates for herbicides, demonstrating its significance in agricultural chemical development. The synthesis process involved various chemical reactions, and the structures of the products were confirmed through different spectroscopic methods, reflecting its application in creating compounds with agricultural utility (Yu, 2002).
Synthesis of Gefitinib
- The compound plays a role in the synthesis of Gefitinib, an anti-cancer drug. It involves complex chemical transformations, highlighting its importance in pharmaceutical manufacturing and its contribution to health sciences (Jin et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFKFNOOLUFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.